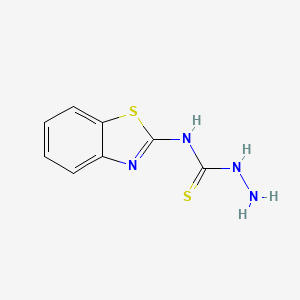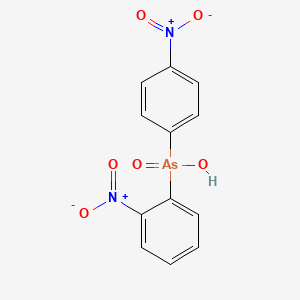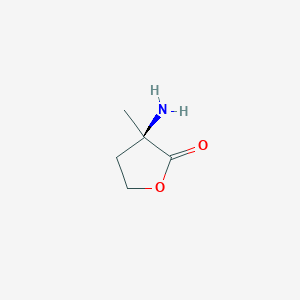
2(3H)-Furanone,3-aminodihydro-3-methyl-,(3R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone,3-aminodihydro-3-methyl-,(3R)-(9CI) is a chiral compound belonging to the furanone family. This compound is characterized by a furanone ring with an amino group and a methyl group attached to it. The (3R) designation indicates the specific stereochemistry of the molecule, which is crucial for its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone,3-aminodihydro-3-methyl-,(3R)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with a furanone precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process. Purification methods like crystallization and chromatography are used to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone,3-aminodihydro-3-methyl-,(3R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the furanone ring into a more saturated structure.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted furanones.
Aplicaciones Científicas De Investigación
2(3H)-Furanone,3-aminodihydro-3-methyl-,(3R)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone,3-aminodihydro-3-methyl-,(3R)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2(5H)-Furanone: Another member of the furanone family with different substitution patterns.
3-aminodihydro-2(3H)-furanone: A closely related compound with a different stereochemistry.
3-methyl-2(5H)-furanone: Similar structure but with different functional groups.
Uniqueness
2(3H)-Furanone,3-aminodihydro-3-methyl-,(3R)-(9CI) is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C5H9NO2 |
|---|---|
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-methyloxolan-2-one |
InChI |
InChI=1S/C5H9NO2/c1-5(6)2-3-8-4(5)7/h2-3,6H2,1H3/t5-/m1/s1 |
Clave InChI |
JQSYTXVDEHQTNZ-RXMQYKEDSA-N |
SMILES isomérico |
C[C@]1(CCOC1=O)N |
SMILES canónico |
CC1(CCOC1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





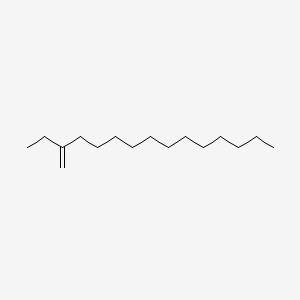
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
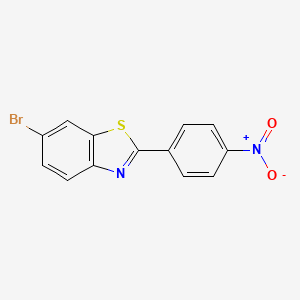
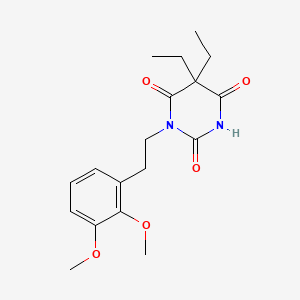
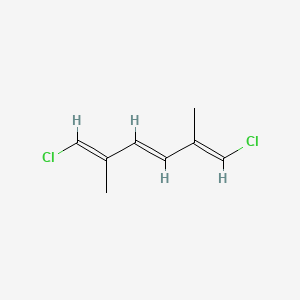

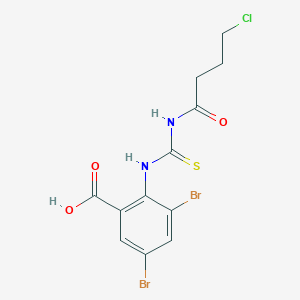
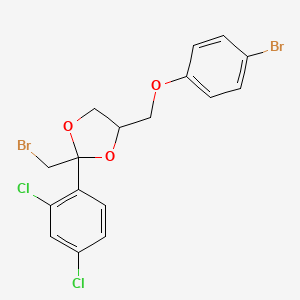
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
